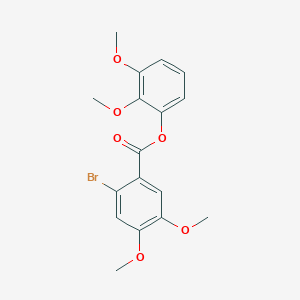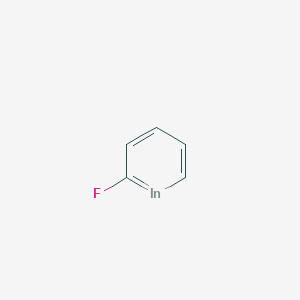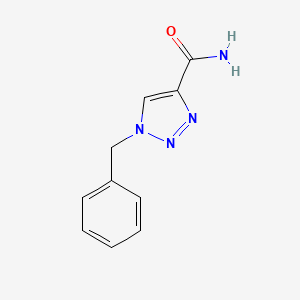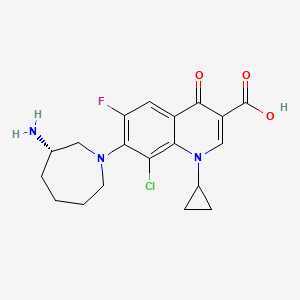
Diethyl (4-Pentenyl)propylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-Pentenyl)propylmalonate is an organic compound with the molecular formula C₁₅H₂₆O₄. It is a malonic ester derivative, characterized by the presence of a propyl group and a 4-pentenyl group attached to the malonate core. This compound is primarily used as an intermediate in the synthesis of various chemical products, including plasticizers and other industrial chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-Pentenyl)propylmalonate typically involves the alkylation of diethyl malonate with 4-pentenyl bromide and propyl bromide in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents such as dimethylformamide can enhance the reaction efficiency and reduce the formation of by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Alkyl halides and strong bases such as sodium hydride are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (4-Pentenyl)propylmalonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Diethyl (4-Pentenyl)propylmalonate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with specific pathways, modulating biological processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
- Diethyl malonate
- Dimethyl malonate
- Diethyl propylmalonate
- Diethyl (2-ethylhexyl)malonate
Comparison: Diethyl (4-Pentenyl)propylmalonate is unique due to the presence of both a propyl group and a 4-pentenyl group, which confer distinct chemical properties and reactivity. Compared to Diethyl malonate and Dimethyl malonate, it has a higher molecular weight and different steric effects, influencing its reactivity in chemical reactions. The presence of the 4-pentenyl group also allows for additional functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
157500-89-5 |
|---|---|
Formule moléculaire |
C₁₅H₂₆O₄ |
Poids moléculaire |
270.36 |
Synonymes |
4-Pentenylpropyl-propanedioic Acid Diethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






